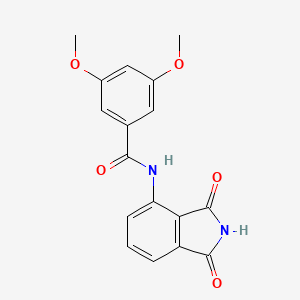

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 1,3-dioxoisoindolyl group and two methoxy groups at the 3 and 5 positions of the benzene ring. Its distinct molecular structure contributes to its reactivity and potential utility in medicinal chemistry and organic synthesis.

Mécanisme D'action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide interacts with its target, NUDT5, by binding to it. The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide’s action is the inhibition of cell proliferation. Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against MCF7 cells, with CC50 values of 16.14 ± 2.08 µM and 11.26 ± 1.158 µM, respectively .

Action Environment

The action of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is influenced by the environment in which it is synthesized. The compound and its derivatives were synthesized via a condensation reaction in water, an environmentally friendly solvent . This green and eco-friendly synthesis method may have implications for the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

It is known that this compound is involved in biochemical reactions with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This reaction is often carried out under catalyst-free conditions, making it a green and sustainable approach. The reaction conditions are mild, and the product is obtained with high yields after simple work-up procedures.

Analyse Des Réactions Chimiques

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Applications De Recherche Scientifique

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

Medicinal Chemistry: This compound is used in the development of novel therapeutic agents due to its potential biological activities.

Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It is used as a building block in the preparation of various heterocyclic compounds.

Biological Research: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways and molecular mechanisms.

Comparaison Avec Des Composés Similaires

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide: This compound features a methylsulfonyl group instead of methoxy groups, which may alter its reactivity and biological activity.

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide:

N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide: Similar to the target compound but with methoxy groups at different positions, affecting its reactivity and interactions.

Activité Biologique

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is a compound belonging to the isoindole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N4O6 and a molecular weight of 416.43 g/mol. Its structure features a dimethoxybenzamide moiety linked to a dioxoisoindole core, which is crucial for its biological activity.

Research indicates that compounds within the isoindole class exhibit various biological activities, including:

- Antioxidant Activity : Isoindoles have been shown to scavenge free radicals and reduce oxidative stress in cellular models. For instance, derivatives have demonstrated significant protective effects against reactive oxygen species (ROS)-mediated cytotoxicity in neuronal cells .

- Anti-inflammatory Effects : Some isoindole derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Properties : Certain isoindole compounds have been studied for their ability to protect neurons during ischemic events, as evidenced by improved outcomes in animal models of stroke .

Pharmacological Studies

Several studies have assessed the pharmacological properties of related isoindole compounds:

- Platelet Aggregation Inhibition : A derivative similar to this compound showed potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid. This suggests potential applications in cardiovascular diseases .

- Neuroprotective Efficacy : In a study involving rats subjected to middle cerebral artery occlusion (MCAO), a related isoindole compound significantly reduced infarct size and improved neurobehavioral deficits. This highlights the compound's potential as a therapeutic agent for ischemic stroke prevention and treatment .

Case Study 1: Neuroprotection in Ischemic Stroke Models

In experiments using MCAO models, treatment with isoindole derivatives led to:

- Reduction in Infarct Size : The treated group exhibited a significant decrease in brain tissue damage compared to controls.

- Improved Behavioral Outcomes : Neurological assessments showed enhanced recovery in motor functions post-treatment.

Case Study 2: Antioxidant Activity Assessment

A series of isoindole compounds were tested for their ability to scavenge free radicals:

- Cell Viability Assay : Compounds demonstrated increased cell viability in HT22 cells exposed to oxidative stress.

- Mechanistic Insights : The protective effect was attributed to the modulation of intracellular antioxidant pathways.

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-10-6-9(7-11(8-10)24-2)15(20)18-13-5-3-4-12-14(13)17(22)19-16(12)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKYKZMQWONQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.